![molecular formula C11H28Cl2Si3Sn B14477047 {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) CAS No. 71084-87-2](/img/structure/B14477047.png)
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms
Métodos De Preparación
The synthesis of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of dichloromethylstannane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: Dichloromethylstannane and trimethylsilyl chloride.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature.
Procedure: The reactants are mixed and allowed to react, forming the desired product, which is then purified through standard techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where the dichloromethyl group is replaced by other functional groups using appropriate reagents.
Aplicaciones Científicas De Investigación
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) involves its interaction with molecular targets through its tin and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Bond Formation: The tin atom can form bonds with various organic and inorganic molecules, facilitating different chemical reactions.
Catalysis: The compound can act as a catalyst, accelerating chemical reactions without being consumed in the process.
Comparación Con Compuestos Similares
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but with different reactivity and applications.
Tributyltin hydride: Known for its use in organic synthesis but has different properties and uses.
Tetramethyltin: Another organotin compound with distinct characteristics and applications.
Propiedades
Número CAS |
71084-87-2 |
|---|---|
Fórmula molecular |
C11H28Cl2Si3Sn |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
dichloromethyl-[tris(trimethylsilyl)methyl]tin |
InChI |
InChI=1S/C10H27Si3.CHCl2.Sn/c1-11(2,3)10(12(4,5)6)13(7,8)9;2-1-3;/h1-9H3;1H; |
Clave InChI |
KMDWZVOKUMHWSA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Sn]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



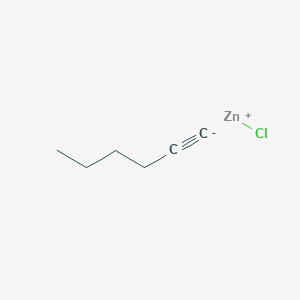
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
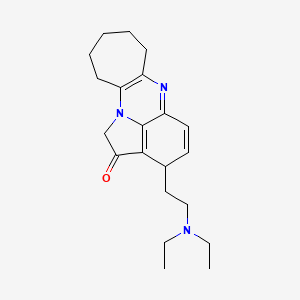

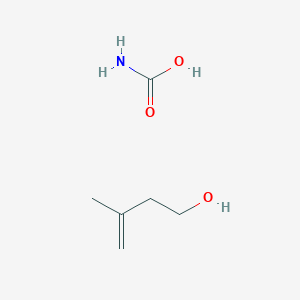
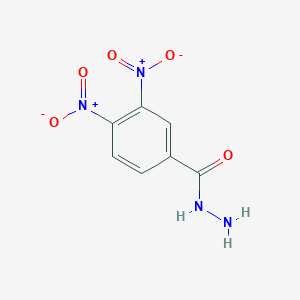

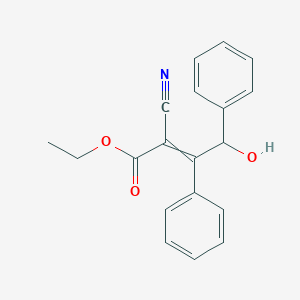

![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
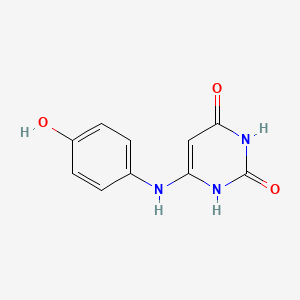
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
